4-Acetamido-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-N-methylbutanamide is an organic compound with the molecular formula C7H14N2O2 It is a derivative of butanamide, where the hydrogen atom on the nitrogen is replaced by an acetamido group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-methylbutanamide typically involves the acylation of N-methylbutanamide with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The general reaction scheme is as follows:
N-methylbutanamide+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-methylbutanamide.
Substitution: Formation of various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticonvulsant and analgesic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-Acetamido-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the methyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-TEMPO: A stable radical used in oxidation reactions.
N-methylacetamide: A simpler analogue with similar structural features.
Butanamide: The parent compound without the acetamido and methyl substitutions.
Uniqueness
4-Acetamido-N-methylbutanamide is unique due to the presence of both acetamido and methyl groups, which confer distinct chemical and physical properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
154656-89-0 |
---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-acetamido-N-methylbutanamide |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-5-3-4-7(11)8-2/h3-5H2,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
KCCKCJGGGZMKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.